molecular formula C3H5BrF2O B1380450 1-Bromo-2-(difluoromethoxy)ethane CAS No. 1782448-24-1

1-Bromo-2-(difluoromethoxy)ethane

Cat. No.: B1380450
CAS No.: 1782448-24-1
M. Wt: 174.97 g/mol
InChI Key: OCQUJZKDKBEBIN-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)ethane is an organic compound with the molecular formula C3H5BrF2O It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanol with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing the formation of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethoxy)ethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used to promote elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Nucleophilic Substitution: Products include alcohols, amines, and thiols.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reaction, products can range from aldehydes and ketones to alcohols.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)ethane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)ethane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, resulting in the formation of alkenes.

Comparison with Similar Compounds

    1-Bromo-2-(trifluoromethoxy)ethane: Similar in structure but with an additional fluorine atom.

    2-Bromoethyl methyl ether: Contains a methyl group instead of a difluoromethoxy group.

    2-Bromoethyl ether: Lacks the fluorine atoms present in 1-Bromo-2-(difluoromethoxy)ethane.

Uniqueness: this compound is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. The difluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrF2O/c4-1-2-7-3(5)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQUJZKDKBEBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782448-24-1
Record name 1-bromo-2-(difluoromethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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